Regioisomeric Differentiation: 2,5‑Substitution Pattern vs. 2,4‑ (or 4,2‑) Substitution in Wnt‑Pathway Inhibitor Potency
In a patent‑disclosed series of pyridyl piperidine Wnt inhibitors (WO2015144290), compounds bearing the carbonyl‑piperidine substituent at the pyridine 3‑ (or 5‑) position consistently exhibited Wnt‑reporter IC₅₀ values of 50–200 nM, whereas direct regioisomers in which the carbonyl‑piperidine was moved to the 2‑ or 4‑position showed IC₅₀ values >1 µM [1]. The target compound’s 5‑(piperidin‑1‑ylcarbonyl) arrangement matches the active topology, providing a >5‑fold potency advantage over the commercially available regioisomer 4‑(piperidin‑1‑yl)‑2‑(piperidin‑1‑ylcarbonyl)pyridine (CAS 1706463‑08‑2) [1][2].
| Evidence Dimension | Wnt luciferase reporter IC₅₀ |
|---|---|
| Target Compound Data | 50–200 nM (5‑carbonyl series) |
| Comparator Or Baseline | >1 µM for 2‑ or 4‑carbonyl regioisomers |
| Quantified Difference | >5‑fold potency window |
| Conditions | HEK293T Wnt reporter assay; 24h compound exposure; EC₅₀ of Wnt3a stimulation |
Why This Matters
Procuring the 2,5‑substituted regioisomer directly delivers a scaffold pre‑validated for Wnt inhibition, avoiding the need to synthesise and screen multiple regioisomers whose activity drops below the hit‑to‑lead threshold.
- [1] Merck Patent GmbH, WO2015144290, Table 1 and Examples 1–12; comparative IC₅₀ data for pyridyl piperidine regioisomers. View Source
- [2] Integle, 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, CAS 1706463-08-2. View Source
